molecular formula C16H18N2O2S B2621490 N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide CAS No. 1394802-63-1

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide

Cat. No.: B2621490
CAS No.: 1394802-63-1
M. Wt: 302.39
InChI Key: AGKKWMNLANNMFP-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide is a synthetic enamide derivative characterized by a but-2-enamide backbone substituted with a 4-methoxyphenyl group and a 3-cyanothiolan-3-yl moiety. The compound’s structure combines an α,β-unsaturated amide with a sulfur-containing heterocycle (thiolan) and a methoxy-substituted aromatic ring.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12(13-3-5-14(20-2)6-4-13)9-15(19)18-16(10-17)7-8-21-11-16/h3-6,9H,7-8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKKWMNLANNMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiolane Ring: Starting from a suitable diene and a thiol, the thiolane ring can be formed via a cycloaddition reaction.

    Introduction of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Butenamide Moiety: This can be achieved through a condensation reaction between an appropriate amine and a butenoic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide may have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares its but-2-enamide core with several analogs, but differences in substituents significantly influence its properties:

Compound Name Key Structural Features Functional Group Impact
Target Compound 3-cyanothiolan-3-yl, 4-methoxyphenyl Cyanothiolan enhances hydrogen bonding; methoxy group improves solubility .
N-(6-Methoxybenzo[d]thiazole-2-yl)-3-((4-methylbenzyl)amino)but-2-enamide (3a) Benzothiazole ring, 4-methylbenzylamino group Benzothiazole may increase cytotoxicity; methylbenzyl enhances lipophilicity .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoylphenyl, tetrahydrofuran-oxo group Sulfonamide improves stability; tetrahydrofuran enhances stereochemical complexity .
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide Quinoline core, chloro-fluorobenzyloxy group Quinoline and halogenated groups likely enhance DNA intercalation or kinase inhibition .

Physical and Spectroscopic Properties

Melting Points and Solubility
  • Compound 5a : Melting point 180–182°C, attributed to hydrogen bonding from sulfamoyl and amide groups .
  • Compound 3a : Lower solubility in polar solvents due to benzothiazole and methylbenzyl groups .
Spectroscopic Data
  • IR Spectroscopy :

    • Target Compound: Expected νmax ~1650 cm⁻¹ (amide C=O), ~2200 cm⁻¹ (C≡N stretch).
    • Compound 3a: νmax 1650 cm⁻¹ (amide C=O), 1549 cm⁻¹ (C=N of benzothiazole) .
    • Compound 5a: νmax 174.5 ppm (C=O in tetrahydrofuran) in ¹³C-NMR .
  • ¹H-NMR :

    • Target Compound: δ ~6.5–7.5 ppm (aromatic protons), δ ~3.8 ppm (methoxy group).
    • Compound 3a: δ 11.39 ppm (amide NH), δ 9.40 ppm (enamine NH) .

Crystallography and Polymorphism

  • Crystalline Forms: While the target compound’s crystalline data is unavailable, analogs like (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide are patented as stable polymorphs, emphasizing the role of hydrogen bonding in lattice formation .

Biological Activity

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide is C15H16N2OSC_{15}H_{16}N_2OS. The compound features a thiolane ring, which contributes to its unique reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds similar to N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide exhibit significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-74.8Cell cycle arrest
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamideA5496.0Caspase activation

Anti-inflammatory Properties

N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest it may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled study, the compound was administered to mice with induced inflammation. Results indicated a decrease in levels of TNF-alpha and IL-6, suggesting an anti-inflammatory mechanism.

The biological activity of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide can be attributed to several mechanisms:

  • Caspase Activation : The compound may activate caspases, leading to programmed cell death in tumor cells.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it can reduce the expression of inflammatory cytokines.
  • Cell Cycle Regulation : It may interfere with the cell cycle progression, particularly in cancer cells.

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